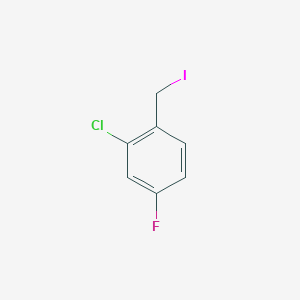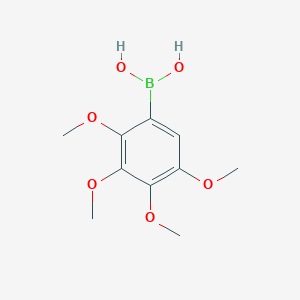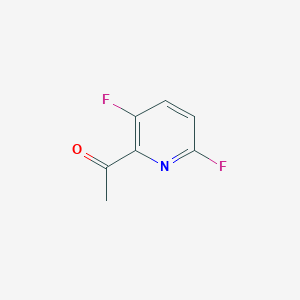
(2-Methyl-3-(trifluoromethyl)phenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methyl-3-(trifluoromethyl)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound widely used in organic synthesis. This compound is particularly valuable due to its ability to introduce the trifluoromethyl group into various organic molecules, which can significantly alter their chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-3-(trifluoromethyl)phenyl)zinc bromide typically involves the reaction of (2-methyl-3-(trifluoromethyl)phenyl)magnesium bromide with zinc chloride in THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the organozinc compound. The reaction conditions often include low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the purity of reagents to ensure high yield and quality of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-methyl-3-(trifluoromethyl)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include palladium or nickel catalysts, halides, and other organometallic compounds.
Conditions: These reactions typically require an inert atmosphere, controlled temperatures, and sometimes the presence of a base to facilitate the reaction.
Major Products
The major products formed from reactions involving this compound are often complex organic molecules with trifluoromethyl groups, which are valuable in pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
(2-methyl-3-(trifluoromethyl)phenyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly those containing trifluoromethyl groups, which can enhance the stability, lipophilicity, and bioavailability of the compounds.
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.
Industry: It is used in the production of agrochemicals, materials, and other industrial chemicals where the trifluoromethyl group imparts desirable properties.
Mecanismo De Acción
The mechanism by which (2-methyl-3-(trifluoromethyl)phenyl)zinc bromide exerts its effects involves the transfer of the (2-methyl-3-(trifluoromethyl)phenyl) group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
(2-methyl-3-(trifluoromethyl)phenyl)magnesium bromide: Similar in structure but uses magnesium instead of zinc.
(2-methyl-3-(trifluoromethyl)phenyl)lithium: Another similar compound that uses lithium.
(2-methyl-3-(trifluoromethyl)phenyl)boronic acid: Uses boron and is often used in Suzuki coupling reactions.
Uniqueness
(2-methyl-3-(trifluoromethyl)phenyl)zinc bromide is unique due to its specific reactivity and stability compared to its magnesium and lithium counterparts. The zinc atom provides a balance between reactivity and stability, making it suitable for a wide range of synthetic applications.
Propiedades
Fórmula molecular |
C8H6BrF3Zn |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
bromozinc(1+);1-methyl-2-(trifluoromethyl)benzene-6-ide |
InChI |
InChI=1S/C8H6F3.BrH.Zn/c1-6-4-2-3-5-7(6)8(9,10)11;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
CKUDMDPZAJRWGG-UHFFFAOYSA-M |
SMILES canónico |
CC1=[C-]C=CC=C1C(F)(F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


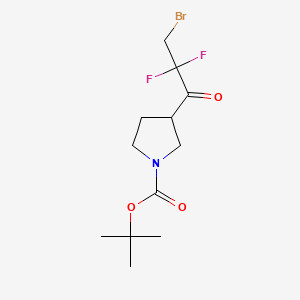
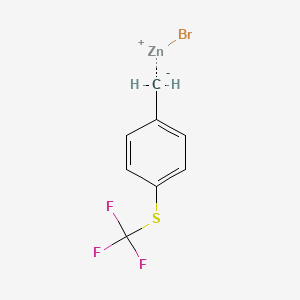
![(1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine](/img/structure/B14888138.png)
![8-Ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14888142.png)
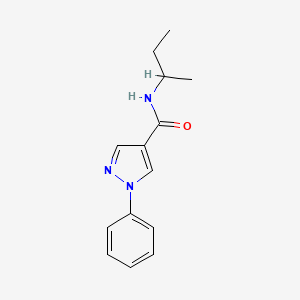
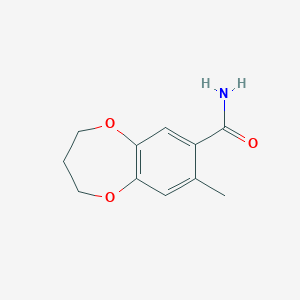
![3-[(Cyclohexyloxy)methyl]phenylZinc bromide](/img/structure/B14888148.png)
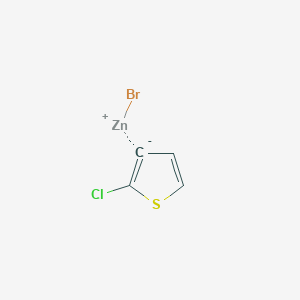
![6-Oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14888174.png)

![[(1S,3S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14888184.png)
